5-Oxaspiro[3.4]octane-2-carbaldehyde
Description
5-Oxaspiro[3.4]octane-2-carbaldehyde is an organic compound with the molecular formula C8H12O2. It features a spirocyclic structure, which includes a spiro-connected oxirane and cyclohexane ring.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-6-7-4-8(5-7)2-1-3-10-8/h6-7H,1-5H2 |
InChI Key |
VWJQCGJAULQIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)C=O)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octane-2-carbaldehyde can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with an oxirane ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-Oxaspiro[3.4]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Oxaspiro[3.4]octane-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.5]octane-2-carbaldehyde
- 2-Azaspiro[3.4]octane
Uniqueness
5-Oxaspiro[3.4]octane-2-carbaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Biological Activity
5-Oxaspiro[3.4]octane-2-carbaldehyde is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that includes an aldehyde functional group. This unique configuration may contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless liquid |
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including proteins and nucleic acids. The aldehyde group can participate in nucleophilic addition reactions, potentially modifying amino acids in proteins or interacting with DNA.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antimicrobial activity.
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focus of recent research.
- Research Findings : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, suggesting significant cytotoxicity at higher concentrations.
Anti-inflammatory Properties
Inflammation plays a crucial role in many chronic diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. This compound has shown promise in reducing inflammatory markers in cell culture models.
- Experimental Evidence : In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To further understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic, Anti-inflammatory | MIC: 32 µg/mL (S. aureus) |
| Compound A | Antimicrobial | MIC: 16 µg/mL (S. aureus) |
| Compound B | Cytotoxic | IC50: 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
